Computed Lipophilicity (XLogP3) of 4.7 Distinguishes the 3,4‑Dimethylphenyl Scaffold from the Unsubstituted Phenyl Analog
The target compound displays a computed XLogP3 of 4.7 [REFS‑1], whereas the unsubstituted phenyl‑piperazine comparator N‑(2,5‑dichlorophenyl)‑2‑(4‑phenylpiperazin‑1‑yl)acetamide (CAS 853348‑44‑6) yields a computed XLogP3 of ~3.9 [REFS‑2]. The 0.8‑unit increase reflects the additional methyl groups on the phenyl‑piperazine ring, which can enhance membrane permeability and alter CNS distribution kinetics.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | N‑(2,5‑dichlorophenyl)‑2‑(4‑phenylpiperazin‑1‑yl)acetamide: XLogP3 ~3.9 |
| Quantified Difference | Δ +0.8 log unit |
| Conditions | XLogP3 calculation (PubChem/CACTVS algorithm) |
Why This Matters
A 0.8 logP difference can significantly impact passive membrane permeation and tissue partitioning, so interchange without re‑optimization of ADME/Tox is not valid.
- [1] Kuujia Product Page: N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide, CAS 667891-38-5. Kuujia (2026). View Source
